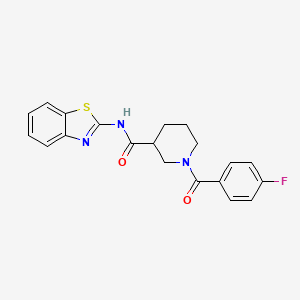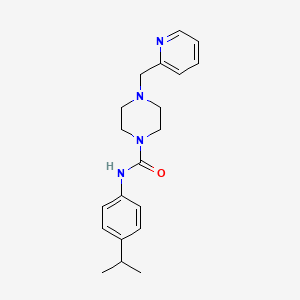![molecular formula C20H20ClN5O4 B4623943 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4623943.png)
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea
Vue d'ensemble
Description
"N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea" is a chemical compound that has been studied for various properties and applications in scientific research. However, there is limited specific information about this exact compound in the available literature.
Synthesis Analysis
Several studies have described the synthesis of related compounds, which might provide insights into the synthesis of the target compound. For instance, the synthesis of 1-aryl-3-(2-chloroethyl) ureas was studied by Gaudreault et al. (1988), where derivatives from 4-phenylbutyric acid and alkylanilines were synthesized and evaluated for their cytotoxicity on human adenocarcinoma cells in vitro (Gaudreault et al., 1988).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. Lough et al. (2010) studied a derivative of N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, demonstrating the coplanar arrangement of non-H atoms in the molecule (Lough et al., 2010).
Chemical Reactions and Properties
The chemical reactions and properties of similar urea derivatives have been explored. For example, Thalluri et al. (2014) demonstrated the Lossen rearrangement in the synthesis of ureas from carboxylic acids, highlighting the reaction conditions and yields (Thalluri et al., 2014).
Physical Properties Analysis
The physical properties of related compounds, such as crystal structure and molecular geometry, have been studied. For instance, Kumar et al. (2000) analyzed the crystal structure of N-(p-methoxyphenyl)-N-prop-2-ynyl-urea, revealing a complex solid-state structure (Kumar et al., 2000).
Chemical Properties Analysis
Studies on similar compounds have provided insights into their chemical properties. Liang et al. (2020) synthesized a deuterium-labeled derivative of AR-A014418 (1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea) and discussed its purity and potential applications in pharmacokinetics studies (Liang et al., 2020).
Applications De Recherche Scientifique
Enhancing Agricultural Productivity
Nitrification and urease inhibitors, similar in function to the urea derivatives, have shown significant promise in reducing nitrogen loss in agricultural settings, thus enhancing fertilizer efficiency and sustainability. For example, urease inhibitors such as N-(n-butyl) thiophosphoric triamide (NBPT) and nitrification inhibitors like 3,4-dimethylpyrazole phosphate (DMPP) have been extensively studied for their ability to mitigate nitrogen losses through ammonia volatilization and nitrous oxide emissions, respectively (Guardia et al., 2017). Such compounds are instrumental in improving the nitrogen use efficiency of crops, thereby enhancing yield and reducing environmental impacts.
Material Science Applications
In the realm of material science, derivatives of urea have been explored for their gelation properties and ability to form organized structures. For instance, certain urea compounds can form hydrogels in specific conditions, with their rheological properties being finely tunable through anion selection (Lloyd & Steed, 2011). These materials have potential applications in drug delivery systems, tissue engineering, and as scaffolds for cell growth, given their biocompatibility and structural versatility.
Pharmaceutical Research
In pharmaceutical research, urea derivatives exhibit a wide range of biological activities, including antimicrobial and anticancer properties. Certain compounds have been synthesized and evaluated for their inhibitory effects on various bacterial strains, showcasing moderate to significant antimicrobial activity (Asiri & Khan, 2010). Additionally, some urea derivatives have shown promising cytotoxic effects against cancer cell lines, indicating their potential as chemotherapeutic agents (Mansour et al., 2020). The exploration of these compounds in the development of new cancer treatments is an area of significant interest.
Propriétés
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(2-methoxy-4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O4/c1-12-19(13(2)25(24-12)11-14-6-4-5-7-16(14)21)23-20(27)22-17-9-8-15(26(28)29)10-18(17)30-3/h4-10H,11H2,1-3H3,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSUTCNGWBMTKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(2-methoxy-4-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



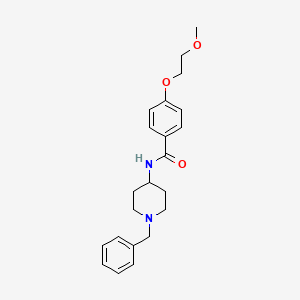
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide](/img/structure/B4623874.png)
![N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4623879.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-phenylacrylamide](/img/structure/B4623886.png)
![(2,4-dimethoxy-3-methylbenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B4623893.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-thiophenecarboxylate](/img/structure/B4623897.png)
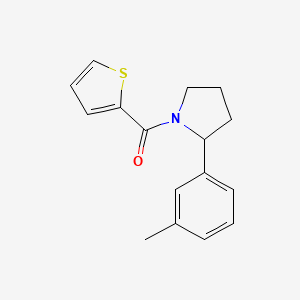
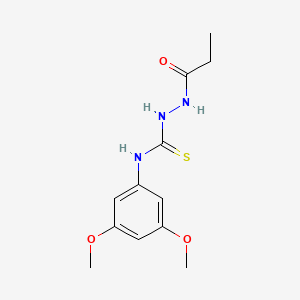

![1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-ethylpiperidine](/img/structure/B4623939.png)
![ethyl 5-acetyl-4-methyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4623949.png)
![2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B4623966.png)
